

Introduction: The Strategic Value of Ethyl 6-ethynylpicolinate in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 6-ethynylpicolinate*

Cat. No.: *B1510287*

[Get Quote](#)

Ethyl 6-ethynylpicolinate (CAS No. 1379302-65-4) is a highly functionalized heterocyclic building block that has garnered significant interest within the pharmaceutical and materials science sectors. Its unique molecular architecture, featuring a pyridine-2-carboxylate core functionalized with a terminal alkyne at the 6-position, presents a trifecta of synthetic handles. The ethyl ester, the pyridine nitrogen, and the reactive ethynyl group offer orthogonal reactivity, enabling chemists to perform sequential modifications with high selectivity.

This guide, prepared for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of **Ethyl 6-ethynylpicolinate**. We will delve into its commercial availability, explore the fundamental principles behind its synthesis, detail its applications as a strategic intermediate, and provide actionable protocols and safety information to ensure its effective and safe utilization in the laboratory. The focus extends beyond mere data presentation to explain the causality behind methodological choices, reflecting a field-proven approach to chemical synthesis and application.

Physicochemical Properties & Safe Handling

A thorough understanding of a reagent's properties is foundational to its successful application. **Ethyl 6-ethynylpicolinate** is a stable compound under standard laboratory conditions, but adherence to safety protocols is paramount.

Table 1: Key Physicochemical and Safety Data for **Ethyl 6-ethynylpicolinate**

Property	Value	Source / Comment
CAS Number	1379302-65-4	Universal chemical identifier. [1] [2] [3]
Molecular Formula	C ₁₀ H ₉ NO ₂	Calculated from structure. [1]
Molecular Weight	175.18 g/mol	[1]
Appearance	Typically a solid	Based on related compounds.
Purity	≥95-98%	Varies by supplier. [1] [2]
Storage	Store at 4°C for long-term stability.	Recommended by suppliers. [1]
Solubility	Soluble in common organic solvents (DMSO, DMF, CH ₂ Cl ₂).	Inferred from structure.
Key Hazards	May cause skin and serious eye irritation.	Based on general SDS for similar lab chemicals. [4] [5]
Handling	Use in a well-ventilated area. Wear appropriate PPE (gloves, safety glasses). [4] [5] [6] [7]	Standard laboratory practice.
Stability	The product is chemically stable under standard ambient conditions. [4]	Avoid strong heating. [4]

Commercial Sourcing and Availability

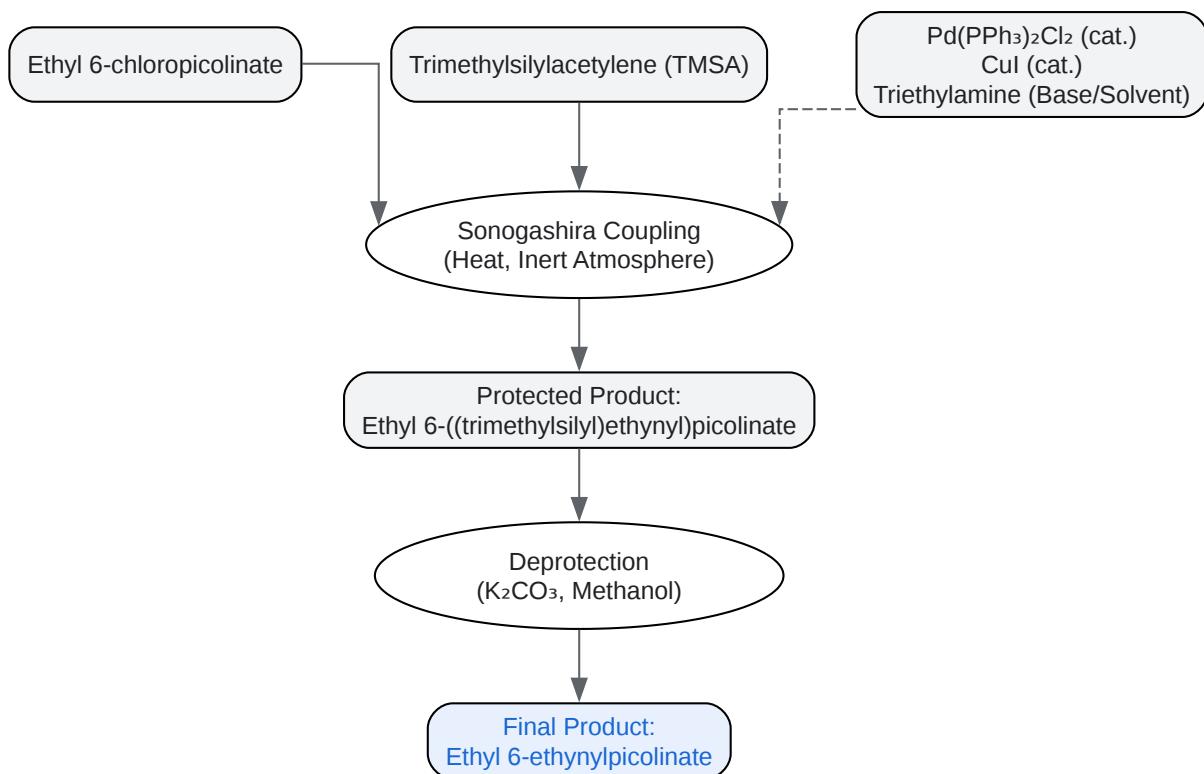
Ethyl 6-ethynylpicolinate is readily available from several specialized chemical suppliers who cater to the research and development market. Its availability as a catalog item significantly accelerates discovery timelines by obviating the need for multi-step in-house synthesis from more fundamental precursors. When sourcing this reagent, researchers should consider purity, quantity, lead time, and the availability of comprehensive analytical data (e.g., ¹H NMR, LC-MS).

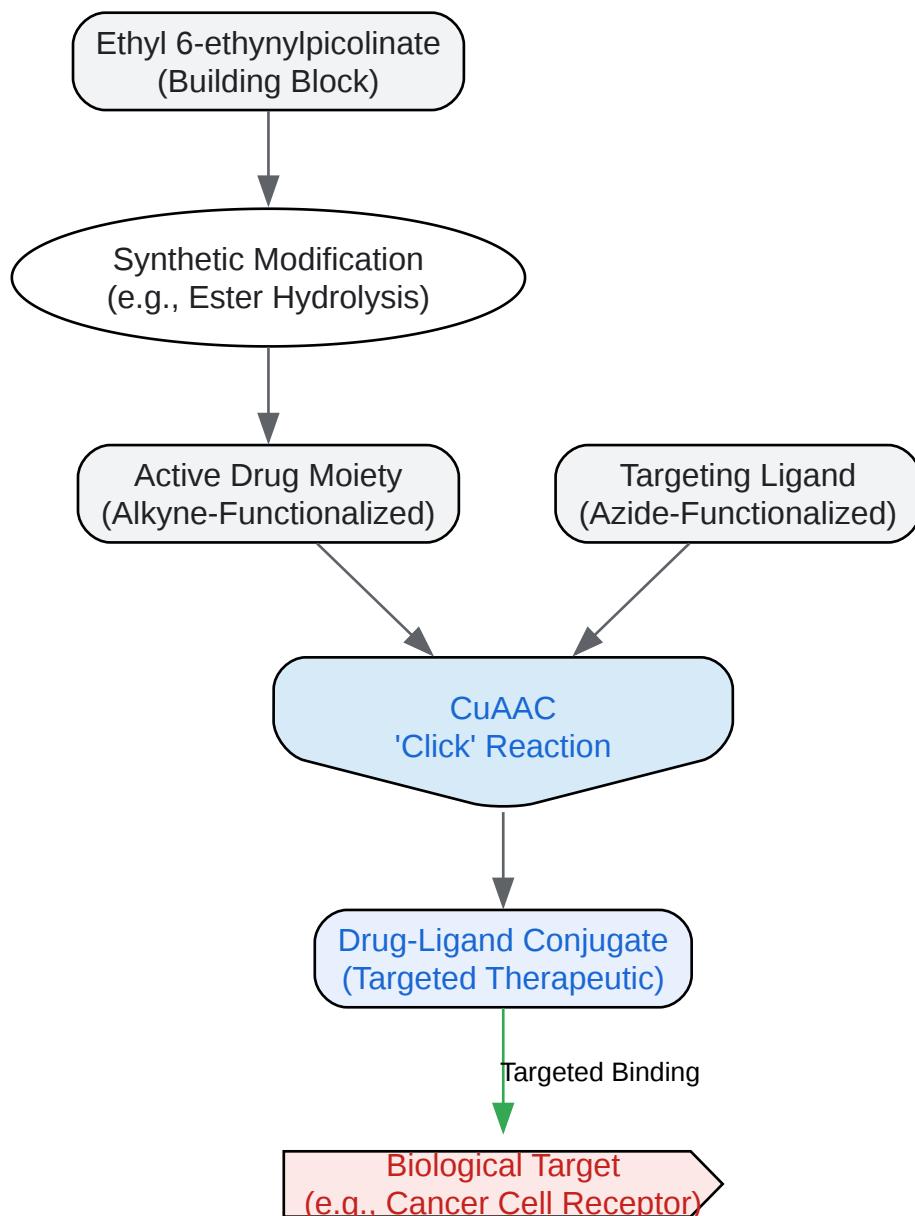
Table 2: Comparison of Commercial Suppliers

Supplier	CAS Number	Purity	Available Quantities	Notes
ChemScene	1379302-65-4	≥98%	Milligrams to grams	Offers custom synthesis and commercial production services. [1]
ChemUniverse	1379302-65-4	95%	Milligrams to bulk	Accepts blanket purchase orders for large quantities. [2] [8]
Apollo Scientific	1379302-65-4	N/A	Research quantities	A well-established supplier of fine chemicals. [3]
Cramars	1379302-65-4	95%	250mg, 1g	Provides pricing in CNY. [9]
HXCHEM	1379302-65-4	N/A	N/A	Lists compound and suppliers. [10]

Synthesis Pathway: The Sonogashira Cross-Coupling Reaction

The most logical and industrially scalable method for preparing **Ethyl 6-ethynylpicolinate** is the Sonogashira cross-coupling reaction.[\[11\]](#)[\[12\]](#) This powerful palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[\[11\]](#)[\[12\]](#) The synthesis of **Ethyl 6-ethynylpicolinate** starts from a readily available halo-picolinate precursor, such as Ethyl 6-chloropicolinate.[\[13\]](#)


The Chemistry Explained: Causality in the Catalytic Cycle


The Sonogashira reaction operates through two interconnected catalytic cycles.[\[14\]](#)

- The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond (e.g., the C-Cl bond of Ethyl 6-chloropicolinate). This is often the rate-determining step.[\[14\]](#)
- The Copper Cycle: Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne (e.g., trimethylsilylacetylene) and the amine base to form a copper(I) acetylide intermediate. This step activates the alkyne.[\[14\]](#)
- Transmetalation & Reductive Elimination: The copper acetylide then transfers its acetylenic group to the palladium complex in a step called transmetalation. The resulting palladium(II) complex, now holding both the picolinate and the acetylidy fragments, undergoes reductive elimination to release the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[\[14\]](#)

The use of a silyl-protected alkyne like trimethylsilylacetylene (TMSA) is a common strategy to prevent the undesired homocoupling of the terminal alkyne, followed by a simple deprotection step to yield the final product.[\[15\]](#)

Workflow for the Synthesis of Ethyl 6-ethynylpicolinate

[Click to download full resolution via product page](#)


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]

- 2. chemuniverse.com [chemuniverse.com]
- 3. 1379302-65-4 Cas No. | Ethyl 6-ethynylpicolinate | Apollo [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. Ethyl 6-ethynylpicolinate | H5 [klamar-cn.com]
- 10. Ethyl 6-ethynylpicolinate/CAS:1379302-65-4-HXCHEM [hxchem.net]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Ethyl 6-chloropicolinate | C8H8ClNO2 | CID 11063114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. scispace.com [scispace.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of Ethyl 6-ethynylpicolinate in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1510287#commercial-availability-and-suppliers-of-ethyl-6-ethynylpicolinate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com